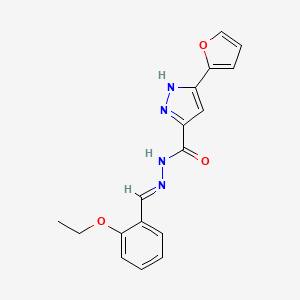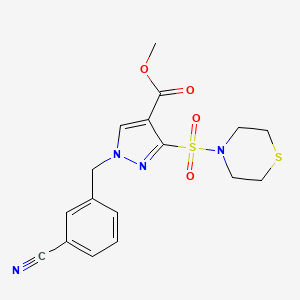
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, also known as CTMP, is a chemical compound that has gained significant attention in the field of scientific research. CTMP is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. In recent years, CTMP has been extensively studied for its potential applications in cancer research and other areas of biomedical research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate' involves the reaction of 3-cyanobenzyl bromide with thiomorpholine followed by the reaction of the resulting product with pyrazole-4-carboxylic acid. The final step involves the esterification of the resulting product with methyl chloroformate.
Starting Materials
3-cyanobenzyl bromide, thiomorpholine, pyrazole-4-carboxylic acid, methyl chloroformate
Reaction
Step 1: Reaction of 3-cyanobenzyl bromide with thiomorpholine in the presence of a base such as potassium carbonate to yield 1-(3-cyanobenzyl)-3-thiomorpholinopropane, Step 2: Reaction of 1-(3-cyanobenzyl)-3-thiomorpholinopropane with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, Step 3: Esterification of the resulting product with methyl chloroformate in the presence of a base such as triethylamine to yield the final product, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
Wirkmechanismus
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity by binding to its PH domain, which is responsible for its membrane localization. This prevents PKB/Akt from being phosphorylated and activated, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory effects and to protect against ischemia/reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its high selectivity for PKB/Akt. This makes it a valuable tool for studying the role of PKB/Akt in various cellular processes. However, one of the limitations of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more potent and selective inhibitors of PKB/Akt. Another area of research is the investigation of the role of PKB/Akt in various disease states, including cancer, diabetes, and cardiovascular disease. Finally, the potential clinical applications of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate and other PKB/Akt inhibitors should be further explored.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in cancer research. PKB/Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity, thereby inducing apoptosis and inhibiting cell proliferation. This makes methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate a promising candidate for the development of novel cancer therapeutics.
Eigenschaften
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDAGNYUPRYTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

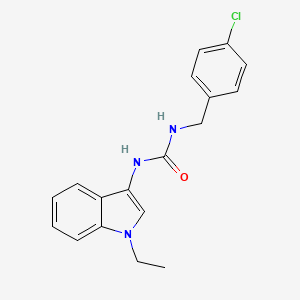
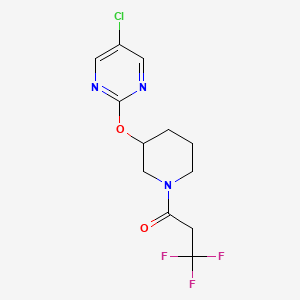
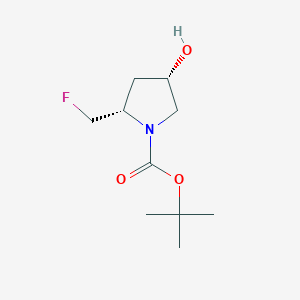

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
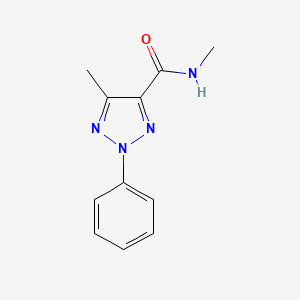
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
